(8,12-dimethyl-1-phosphonotrideca-7,11-dienyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(7E)-8,12-dimethyl-1-phosphonotrideca-7,11-dien-1-yl]phosphonic acid involves a multi-step process that includes the formation of the phosphonate ester followed by deprotection to yield the final phosphonic acid. The reaction conditions typically involve the use of strong bases and acids to facilitate the formation and cleavage of protective groups .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors could enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[(7E)-8,12-dimethyl-1-phosphonotrideca-7,11-dien-1-yl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid to its corresponding phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates .
Scientific Research Applications
[(7E)-8,12-dimethyl-1-phosphonotrideca-7,11-dien-1-yl]phosphonic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Medicine: Explored for its potential therapeutic effects in treating diseases related to cholesterol biosynthesis.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of squalene synthase, an enzyme involved in the biosynthesis of cholesterol. By binding to the active site of the enzyme, it prevents the conversion of squalene to lanosterol, thereby reducing cholesterol levels . The molecular targets include the active site residues of squalene synthase, and the pathway involved is the mevalonate pathway .
Comparison with Similar Compounds
Similar Compounds
[(7E)-8,12-dimethyl-1-phosphonotrideca-7,11-dien-1-yl]phosphonic acid: Similar in structure and function.
Phosphonic acid derivatives: Compounds with similar phosphonic acid functional groups.
Squalene synthase inhibitors: Other compounds that inhibit the same enzyme.
Uniqueness
[(7E)-8,12-dimethyl-1-phosphonotrideca-7,11-dien-1-yl]phosphonic acid is unique due to its specific structure that allows it to effectively inhibit squalene synthase. Its dual phosphonic acid groups provide strong binding affinity to the enzyme’s active site, making it a potent inhibitor compared to other similar compounds .
Properties
Molecular Formula |
C15H30O6P2 |
---|---|
Molecular Weight |
368.34 g/mol |
IUPAC Name |
(8,12-dimethyl-1-phosphonotrideca-7,11-dienyl)phosphonic acid |
InChI |
InChI=1S/C15H30O6P2/c1-13(2)9-8-11-14(3)10-6-4-5-7-12-15(22(16,17)18)23(19,20)21/h9-10,15H,4-8,11-12H2,1-3H3,(H2,16,17,18)(H2,19,20,21) |
InChI Key |
YCVCYJHGGKYDRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCCCCC(P(=O)(O)O)P(=O)(O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.